6-hydroxyspiro[4.5]decan-8-one
Description
Structure
3D Structure
Properties
IUPAC Name |
10-hydroxyspiro[4.5]decan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-8-3-6-10(9(12)7-8)4-1-2-5-10/h9,12H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFKYSSOEHPNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(=O)CC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138534-73-1 | |
| Record name | 6-hydroxyspiro[4.5]decan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Hydroxyspiro 4.5 Decan 8 One
Retrosynthetic Analysis of the 6-hydroxyspiro[4.5]decan-8-one Framework
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. ub.edu For the this compound framework, a primary disconnection can be made at the spirocyclic center. This suggests a strategy involving the formation of the six-membered ring onto a pre-existing five-membered ring, or vice versa.
A common approach involves an intramolecular cyclization. For instance, a key disconnection across the C-C bond formed during cyclization leads back to a linear precursor. One potential retrosynthetic pathway for a related structure, 7-hydroxyspiro[4.5]decan-1-one, involves disconnecting the molecule to cyclopentanone (B42830) and 1,5-dibromopentan-2-ol. stackexchange.com Applying this logic to this compound, a plausible precursor would be a substituted cyclopentane (B165970) derivative with a side chain capable of undergoing an intramolecular aldol (B89426) reaction or a related cyclization to form the six-membered ring containing the ketone and hydroxyl groups.
Another strategic approach involves a ring-expansion reaction. ugent.be In this scenario, a vinylcyclobutanol derivative can be envisioned as a precursor, which, under acidic conditions, undergoes rearrangement and expansion to form the spiro[4.5]decane skeleton. ugent.be This pathway highlights the transformation of a strained four-membered ring into a more stable five- or six-membered ring as a driving force for the synthesis.
Established Synthetic Routes to this compound
The synthesis of this compound and its analogues has been achieved through several established routes, with significant focus on controlling stereochemistry.
Diastereoselective Synthesis of this compound
Control over the relative stereochemistry of the hydroxyl and other substituents on the spirocyclic framework is a critical aspect of synthesis. A notable diastereoselective synthesis produces derivatives of this compound through an iron-catalyzed spiroannulation/hydride transfer cascade. nih.govacs.org This method utilizes 6-(5-arylpent-4-yn-1-yl)-7-oxabicyclo[4.1.0]heptan-2-ols as starting materials. nih.gov In the presence of iron(III) chloride hexahydrate (FeCl₃·6H₂O), the pendant alkyne attacks the iron-activated oxirane, leading to a vinylic carbocation. A subsequent hydride transfer from the carbinol carbon to this cation results in the formation of 2-arylmethylene-6-hydroxyspiro[4.5]deca-7-ones with high diastereoselectivity. nih.gov
This reaction proceeds efficiently, providing a direct route to functionalized spiro[4.5]decane systems. The choice of catalyst and the specific substrate structure are crucial for achieving the desired diastereoselectivity.
Enantioselective Synthesis of this compound
Achieving enantioselectivity in the synthesis of spirocyclic compounds is a significant challenge. One successful approach for a related compound, (5R,6R)-6-hydroxyspiro[4.5]decan-1-one, demonstrates a powerful strategy that could be adapted. sci-hub.st This method starts with the asymmetric alkylation of a chiral acetal (B89532) derived from a C₂-symmetric cycloalkane-1,2-diol. The resulting intermediate undergoes a Dieckmann condensation and dealkoxycarbonylation to form an optically active spiro[4.5]decane-1,6-dione. sci-hub.st Subsequent stereoselective reduction of one ketone group would yield the enantiomerically pure 6-hydroxyspiro[4.5]decan-1-one. sci-hub.st This multi-step sequence allows for precise control over the absolute configuration of the stereocenters.
Another relevant strategy involves the intramolecular cyclization of 3-hydroxy acids. For instance, (6-hydroxyspiro[4.5]dec-6-yl)acetic acid can be converted into a propella lactone using iodine, indicating a method for forming complex cyclic systems from hydroxy-spiro precursors. researchgate.net
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of spiro[4.5]decane synthesis, several green chemistry principles have been applied. One such approach involves a [3+2] cycloaddition reaction to synthesize 2-amino-spiro[4.5]decane-6-ones using cooperative photocatalysis and organocatalysis. mdpi.com This method is advantageous due to its mild, metal-free reaction conditions and 100% atom economy, aligning with green chemistry ideals. mdpi.com
The use of green solvents is another key aspect. For example, the Kabbe condensation, a method for assembling spirocycles, can be performed in ethanol, which is considered a green solvent. researchgate.net These examples, while not directly producing this compound, showcase the potential for developing more sustainable synthetic routes for this class of compounds.
Novel Derivatives
The development of novel synthetic methods continues to provide more efficient and versatile access to complex molecular architectures like spiro[4.5]decanes.
Cascade Reactions and Annulations in Spirocyclic Formation
Cascade reactions, where multiple bond-forming events occur in a single operation, offer an elegant and efficient pathway to complex molecules. A novel cascade reaction has been developed to prepare spirocarbocycles from chlorosulfate (B8482658) derivatives. uniovi.es This process involves a thermal elimination, a ring-expansion, and a subsequent cationic cyclization. By conducting the reaction in wet hexafluoro-2-propanol, ketone-functionalized spirocycles can be isolated in high yields. uniovi.es
Photoredox-mediated dearomative annulation cascades represent another modern strategy for synthesizing highly congested spiro-compounds. nih.gov These reactions often proceed through radical intermediates, allowing for the construction of the spirocyclic core via an ipso-cyclization mechanism. For example, visible-light-driven dearomatization reactions have been used to create spiro[4.5]deca-1,6,9-trien-8-ones. nih.gov The iron-catalyzed spiroannulation mentioned earlier is also a prime example of a cascade process, combining cyclization and a hydride transfer in one pot to form derivatives of this compound. nih.gov
Transition Metal-Catalyzed Routes to this compound Analogues
Transition metal catalysis offers a powerful tool for the construction of complex cyclic and spirocyclic systems, often proceeding under mild conditions where traditional methods may fail. williams.edu These catalysts can activate otherwise unreactive substrates and steer reactions towards desired stereochemical outcomes. williams.edumdpi.com
A notable example in the synthesis of a close analogue of this compound is the iron-catalyzed spiroannulation/hydride transfer reaction. In a study, 6-(5-arylpent-4-yn-1-yl)-7-oxabicyclo[4.1.0]heptan-2-ols were treated with a catalytic amount of iron(III) chloride hexahydrate (FeCl₃·6H₂O). nih.gov The reaction proceeds via the iron-activated oxirane, which is then attacked by the pendant acetylene (B1199291) group. This step forms a vinylic carbocation. A subsequent hydride transfer from the carbinol carbon to this cationic center results in the diastereoselective formation of 2-arylmethylene-6-hydroxyspiro[4.5]deca-7-ones. nih.gov This method highlights the utility of inexpensive and readily available iron catalysts in synthesizing complex spiroketone frameworks.
The versatility of transition metal catalysis is broad, with various metals like nickel, palladium, copper, and rhodium being employed to construct carbocyclic and heterocyclic rings. williams.edumdpi.comsioc-journal.cn These reactions, including intramolecular [4+2] cycloadditions, can overcome the electronic limitations of thermal Diels-Alder reactions, proving effective for substrates that are otherwise unreactive or thermally unstable. williams.edu
Organocatalytic Transformations for Spiroketone Synthesis
Organocatalysis has emerged as a formidable strategy in asymmetric synthesis, providing access to complex chiral molecules, including spiroketones, without the need for metal catalysts. umich.edu These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation, enhancing synthetic efficiency. umich.edursc.org
A prominent approach in the synthesis of spiroketone frameworks is the Michael addition reaction. rsc.org Asymmetric organocatalytic Michael additions of cyclic ketones or diones to various acceptors are well-documented. beilstein-journals.orgrsc.org For instance, the reaction between cyclopentane-1,2-dione and alkylidene oxindoles, catalyzed by a multifunctional squaramide, yields Michael adducts with high enantioselectivities. beilstein-journals.org Bifunctional catalysts, such as those derived from cinchona alkaloids or squaramides, can synergistically activate both the nucleophile and the electrophile through hydrogen bonding, leading to excellent stereocontrol. oaepublish.com
Cascade reactions, such as the Michael-Michael-aldol sequence, have been successfully employed to construct spirooxindole derivatives in good yields and with high diastereo- and enantioselectivity. rsc.org Similarly, organocatalytic [3+2] cycloaddition reactions have been developed to synthesize highly substituted dispiro compounds containing three stereocenters in high yields (84–98%). mdpi.com These methods demonstrate the power of organocatalysis to rapidly build molecular complexity from simple, readily available starting materials under mild conditions. umich.edu
Comparative Analysis of Synthetic Efficiencies and Yields
Both transition metal-catalyzed and organocatalytic methods provide effective routes to spiroketones and their analogues. The choice of method often depends on the desired substrate scope, stereochemical outcome, and tolerance of functional groups. Below is a comparative analysis of representative synthetic strategies.
Transition metal-catalyzed reactions are highly versatile and can be used for substrates that are not amenable to other methods. williams.edu The iron-catalyzed spiroannulation, for example, provides a direct route to functionalized spiro[4.5]decane systems. nih.gov Organocatalytic reactions, on the other hand, offer the advantage of being metal-free and often provide exceptionally high levels of enantioselectivity, which is crucial for the synthesis of chiral molecules. umich.edu Cascade reactions in organocatalysis are particularly efficient, creating multiple stereocenters in a single step with high precision. rsc.orgoaepublish.com
The following interactive table summarizes the efficiencies and yields for selected catalytic systems discussed.
| Catalytic System | Catalyst Type | Substrates | Product Type | Yield | Stereoselectivity | Reference |
| Iron-Catalyzed Spiroannulation | FeCl₃·6H₂O | 6-(5-arylpent-4-yn-1-yl)-7-oxabicyclo[4.1.0]heptan-2-ols | 2-Arylmethylene-6-hydroxyspiro[4.5]deca-7-ones | Good | Diastereoselective | nih.gov |
| Organocatalytic [3+2] Cycloaddition | Squaramide | N-2,2-difluoroethylbenzothiophenone imines and 2-arylidene-1,3-indandiones | Dispiro[benzothiophenone-indandione-pyrrolidine]s | 84–98% | 9:1 to >20:1 dr, 3–93% ee | mdpi.com |
| Organocatalytic 1,3-Dipolar Cycloaddition | Rosin-based thiourea | Butyrolactone-derived imino esters and methyleneindolinones | Spiro[butyrolactone-pyrrolidin-oxindole]s | Up to 97% | >20:1 dr, >99% ee | oaepublish.com |
| Organocatalytic Michael Addition | Squaramide | Cyclopentane-1,2-dione and alkylidene oxindoles | Michael Adducts | Not specified | High ee, moderate dr | beilstein-journals.org |
| Organocatalytic Cascade Reaction | Bifunctional squaramide | Dihydrocoumarins and other precursors | Spiro[benzolactone-tetrahydroquinoline] hybrids | Up to 99% | >20:1 dr, >99% ee | oaepublish.com |
This comparison illustrates that while both methodologies are powerful, organocatalysis frequently offers superior enantiocontrol and can achieve very high chemical yields in cascade processes. Transition metal catalysis provides access to unique transformations and can be more suitable for specific substrate classes that may not be compatible with organocatalytic systems.
Chemical Reactivity and Transformations of 6 Hydroxyspiro 4.5 Decan 8 One
Skeletal Rearrangements and Ring Transformations of the Spiro[4.5]decane System
The spiro[4.5]decane skeleton can undergo significant structural changes, such as ring expansions, contractions, and other rearrangements, typically promoted by acidic conditions or photochemical energy. These transformations are of interest for synthesizing complex molecular architectures from simpler spirocyclic precursors.
Acid catalysis provides a potent method for inducing skeletal rearrangements in spirocyclic systems. In a notable example, an acid-catalyzed rearrangement of a related bicyclo[3.2.0]hept-2-en-7-one derivative led to a ring-expanded spiro[4.5]decane system. While not involving 6-hydroxyspiro[4.5]decan-8-one directly as a starting material, the product of a related reaction was a hydroxyspiro[4.5]decanone. Specifically, the reaction yielded a 1.3:1 cis/trans mixture of 7-hydroxyspiro[4.5]decan-1-one in a 90% yield. ugent.be
Lewis acids are also effective in promoting rearrangements. The semipinacol rearrangement of α-hydroxy epoxides, for instance, is a well-established method for creating chiral quaternary centers and can be used to synthesize spiroalkane skeletons. researchgate.net This type of transformation underscores the utility of acid-catalyzed reactions in modifying the spiro[4.5]decane framework.
Table 1: Acid-Catalyzed Rearrangement Leading to a Hydroxyspiro[4.5]decanone Derivative
| Starting Material | Reagent | Product | Yield | Diastereomeric Ratio (cis/trans) |
| Bicyclo[3.2.0]hept-2-en-7-one derivative | p-toluenesulfonic acid monohydrate | 7-hydroxyspiro[4.5]decan-1-one | 90% | 1.3:1 |
Data sourced from a study on ring expansion of cyclobutylmethylcarbenium ions. ugent.be
The search of available literature did not yield specific studies on the photochemical transformations of this compound. Photochemical reactions, such as the Norrish Type I and Type II reactions common for ketones, could theoretically lead to ring cleavage or hydrogen abstraction, resulting in rearranged or functionalized products. However, without experimental data, the specific pathways for this compound remain speculative. General studies on the photochemical transformations of compounds like azo compounds, chalcone-vitamin E hybrids, and 4-hydroxycoumarin (B602359) show that irradiation can induce significant structural changes, but these are not directly applicable to this compound. sioc-journal.cnscielo.org.mxrsc.org
Stereochemical Implications in Reactivity and Product Distribution
The stereochemistry of this compound and related derivatives plays a critical role in directing the course of their chemical reactions and determining the stereochemical outcome of the products. The fixed spatial arrangement of the spirocyclic rings influences the accessibility of reagents to the reactive sites (the ketone and hydroxyl groups), leading to high diastereoselectivity in many reactions.
Research has demonstrated the diastereoselective synthesis of 2-arylmethylene-6-hydroxyspiro[4.5]deca-7-ones. acs.org In one method, the use of an iron catalyst (FeCl₃·6H₂O) with 6-(5-arylpent-4-yn-1-yl)-7-oxabicyclo[4.1.0]heptan-2-ols resulted in a spiroannulation/hydride transfer cascade. This process furnished the target hydroxyspiro[4.5]decanone derivatives in good yields and with excellent stereoselectivity. researchgate.net
The characterization of stereoisomers is also crucial. For instance, in the synthesis of (5R,6R)-6-Hydroxyspiro[4.5]decan-1-one, the cis and trans configurations relative to the hydroxyl and carbonyl groups were assigned based on ¹H NMR spectroscopy. sci-hub.st The chemical shift of the proton attached to the hydroxyl-bearing carbon helped differentiate between the isomers, with the cis configuration being identified by the likely presence of intramolecular hydrogen bonding with the carbonyl group. sci-hub.st
Furthermore, the stereoselective construction of the spiro[4.5]decane skeleton can be achieved through methods like the semipinacol rearrangement of α-hydroxy epoxides catalyzed by zinc bromide (ZnBr₂). researchgate.net This reaction creates two adjacent chiral centers, including a quaternary carbon, with a high degree of stereocontrol, yielding diastereomerically enriched spirocyclic β-hydroxy ketones. researchgate.net
Table 2: Diastereoselective Synthesis of 2-Arylmethylene-6-hydroxyspiro[4.5]deca-7-ones
| Catalyst | Reaction Type | Key Transformation | Stereochemical Outcome |
| FeCl₃·6H₂O | Spiroannulation/Hydride Transfer | Attack of a pendant acetylene (B1199291) on an iron-activated oxirane | Excellent stereoselectivity |
| ZnBr₂ | Semipinacol Rearrangement | Rearrangement of α-hydroxy epoxides | Diastereomerically enriched spirocyclic β-hydroxy ketones |
Data compiled from studies on catalyzed spiroannulations and rearrangements. researchgate.net
Advanced Spectroscopic and Structural Analysis of 6 Hydroxyspiro 4.5 Decan 8 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for 6-hydroxyspiro[4.5]decan-8-one
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR techniques are instrumental in assigning the complex proton and carbon signals in this compound.
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum establishes proton-proton coupling relationships within the molecule. sdsu.edu It reveals the connectivity between adjacent protons, allowing for the tracing of the carbon skeleton. For instance, cross-peaks would be observed between the proton on the hydroxyl-bearing carbon and its neighbors.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, greatly simplifying the assignment of the ¹³C spectrum. columbia.edu The phase of the HSQC peaks can also provide DEPT-like information, distinguishing between CH, CH₂, and CH₃ groups. columbia.edugithub.io
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for connecting different spin systems by identifying long-range (typically 2-3 bond) couplings between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra, and for linking the spirocyclic rings. columbia.edugithub.io For example, correlations would be expected between the protons on one ring and the carbons of the other ring across the spiro junction.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This is invaluable for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl group and other substituents on the rings.
Table 1: Representative NMR Data for a Spiro[4.5]decane System
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C-6 | ~3.8 (m) | ~70 | Protons on C-7, C-10 |
| C-7 | ~1.8-2.0 (m) | ~35 | Protons on C-6, C-8 |
| C-8 | - | ~210 (C=O) | Protons on C-7, C-9 |
| C-9 | ~2.2-2.4 (m) | ~40 | Protons on C-8, C-10 |
| C-10 | ~1.6-1.8 (m) | ~30 | Protons on C-6, C-9 |
Note: The chemical shift values are approximate and can vary based on the solvent and specific stereoisomer.
Stereochemical Assignment via Anisotropic Effects and Coupling Constants
The precise stereochemistry of this compound can be determined by a detailed analysis of NMR data.
Anisotropic Effects : The magnetic anisotropy of the carbonyl group (C=O) at position 8 can influence the chemical shifts of nearby protons. Protons situated in the shielding cone of the carbonyl group will appear at a higher field (lower ppm), while those in the deshielding zone will be shifted downfield. The observed chemical shifts, when compared with theoretical models, can help to deduce the relative stereochemistry.
Coupling Constants (J-values) : The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the J-values from the high-resolution ¹H NMR spectrum, the dihedral angles can be estimated, providing information about the conformation of the six-membered ring and the relative orientation of substituents.
Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments. alevelchemistry.co.uk For this compound (C₁₀H₁₆O₂), the expected exact mass is 168.11503 Da. nih.gov HRMS can confirm this composition, distinguishing it from other molecules with the same nominal mass. alevelchemistry.co.uk
The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. miamioh.edulibretexts.org For this compound, characteristic fragments would be expected from the loss of water (H₂O) from the hydroxyl group, as well as cleavage of the spirocyclic rings.
Table 2: Potential Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 168 | [M]⁺ (Molecular Ion) |
| 150 | [M - H₂O]⁺ |
| 125 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 97 | [C₆H₉O]⁺ |
| 81 | [C₆H₉]⁺ |
Note: The observed fragments can vary depending on the ionization technique used.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. utdallas.edulibretexts.org
Infrared (IR) Spectroscopy : The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups. utdallas.edu A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration. utdallas.edu A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. msu.edu The region below 1500 cm⁻¹, known as the fingerprint region, will show a complex pattern of absorptions that is unique to the molecule. msu.edu
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org While the O-H stretch is typically weak in the Raman spectrum, the C=O stretch will show a strong signal. The C-C bond vibrations of the spirocyclic framework will also be visible in the Raman spectrum. libretexts.orgbeilstein-journals.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| C-H Stretch | 2850-3000 | 2850-3000 |
| C=O Stretch | 1700-1725 (strong) | 1700-1725 (strong) |
| C-O Stretch | 1050-1150 | Moderate |
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of all atoms in the molecule can be determined. wikipedia.org
Absolute Configuration Determination
For a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration. libretexts.orgsioc-journal.cn This is typically achieved by co-crystallizing the compound with a chiral derivatizing agent of known absolute configuration or by using anomalous dispersion effects. The resulting crystal structure provides an unambiguous assignment of the (R) or (S) configuration at each stereocenter. libretexts.org This technique is considered the gold standard for absolute configuration determination. sioc-journal.cn
Conformational Analysis and Intermolecular Interactions
The conformational landscape of this compound is primarily dictated by the puckering of its two constituent rings and the orientation of the hydroxyl substituent. The six-membered cyclohexanone (B45756) ring typically adopts a chair conformation to minimize angle and torsional strain. libretexts.org In this arrangement, substituents can occupy either axial or equatorial positions.
The relative stability of the possible conformers is significantly influenced by the position of the hydroxyl group on the cyclohexane (B81311) ring. The two primary chair conformations for the cis and trans diastereomers would involve the hydroxyl group being either axial or equatorial.
Equatorial-OH Conformer: This conformation is generally more stable. The hydroxyl group extends into the plane of the ring, minimizing steric hindrance with other atoms, particularly the axial hydrogens on the same side of the ring (1,3-diaxial interactions).
Axial-OH Conformer: In this conformation, the hydroxyl group is perpendicular to the plane of the ring. This orientation leads to greater steric repulsion with the axial hydrogens at the C2 and C4 positions, a destabilizing effect known as 1,3-diaxial strain.
A summary of the key conformational features is presented in the table below.
| Conformer Feature | Description | Stabilizing/Destabilizing Factors |
| Cyclohexane Ring | Predominantly adopts a Chair conformation. libretexts.org | Minimizes angle and torsional strain. |
| Hydroxyl Group (Equatorial) | Extends from the "equator" of the ring. | More Stable: Avoids 1,3-diaxial steric strain. |
| Hydroxyl Group (Axial) | Perpendicular to the plane of the ring. | Less Stable: Subject to destabilizing 1,3-diaxial interactions. |
| Cyclopentane (B165970) Ring | Adopts non-planar Envelope or Twist conformations. dalalinstitute.com | Relieves torsional strain from an idealized planar structure. |
| Intermolecular Forces | Primarily Hydrogen Bonding (O-H···O=C). | Strong directional interactions influencing crystal packing and physical properties. |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for studying chiral molecules like this compound. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample, providing information on the molecule's absolute configuration and enantiomeric purity.
Circular Dichroism (CD) Spectroscopy: A CD spectrum plots the difference in absorption of left and right circularly polarized light (Δε) against wavelength. For this compound, the key chromophore responsible for its CD signal is the carbonyl group (C=O) of the cyclohexanone ring.
n→π Transition:* The carbonyl group exhibits a weak, long-wavelength absorption band around 280-300 nm, corresponding to the electronically forbidden but vibrationally allowed n→π* transition. This transition is particularly sensitive to the chiral environment and typically gives a distinct Cotton effect (a characteristic peak or trough) in the CD spectrum.
π→π Transition:* A more intense π→π* transition occurs at shorter wavelengths (typically below 200 nm).
The sign and intensity of the Cotton effect for the n→π* transition are governed by the Octant Rule for ketones. This empirical rule relates the three-dimensional arrangement of substituents around the carbonyl group to the observed CD signal. By analyzing the spatial contributions of the atoms in the spirocyclic system relative to the three nodal planes of the carbonyl chromophore, one can predict the sign of the Cotton effect for a given enantiomer.
Enantiomeric Excess (e.e.) Determination: For a non-racemic mixture, the magnitude of the CD signal is directly proportional to the excess of one enantiomer over the other. The enantiomeric excess can be calculated using the following relationship, provided the CD of the enantiomerically pure sample is known:
e.e. (%) = ([α]obs / [α]max) x 100
Where:
[α]obs is the observed specific rotation or the measured CD intensity of the sample.
[α]max is the specific rotation or CD intensity of the pure enantiomer under the same conditions.
The application of chiroptical spectroscopy is crucial for quality control in asymmetric synthesis, allowing for rapid and accurate determination of the stereochemical outcome of a reaction. rsc.org
The table below outlines the expected chiroptical properties based on the key chromophore.
| Spectroscopic Technique | Chromophore | Expected Spectral Region | Application |
| Circular Dichroism (CD) | Carbonyl (C=O) | ~280-300 nm (n→π) | Determination of absolute configuration (via Octant Rule) and enantiomeric excess. |
| Optical Rotatory Dispersion (ORD) | Carbonyl (C=O) | Broad curve centered around the n→π transition | Complements CD data for stereochemical analysis. |
Theoretical and Computational Studies on 6 Hydroxyspiro 4.5 Decan 8 One
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. nih.gov For 6-hydroxyspiro[4.5]decan-8-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecule's geometry and compute its electronic properties. This foundational analysis is crucial for all subsequent theoretical investigations.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity.
For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs of the hydroxyl and carbonyl groups. The LUMO is anticipated to be localized primarily on the π* antibonding orbital of the carbonyl (C=O) group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A smaller gap suggests higher reactivity.
Table 1: Illustrative FMO Data for a Spirocyclic Ketone This table presents hypothetical data to illustrate the typical outputs of an FMO analysis.
| Molecular Orbital | Energy (eV) | Description & Probable Localization |
|---|---|---|
| HOMO | -6.5 | Primarily composed of oxygen lone pair orbitals (p-type) from the hydroxyl and carbonyl groups. |
| LUMO | -1.2 | Dominated by the π* antibonding orbital of the C=O bond. |
| HOMO-LUMO Gap | 5.3 | Indicates moderate kinetic stability. |
The distribution of electron density within a molecule governs its electrostatic interactions and is a key predictor of its reactivity. Quantum chemical calculations can generate maps of the Molecular Electrostatic Potential (MEP). On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the MEP would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for protonation or interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as an electrophilic site for deprotonation by a base. The carbonyl carbon would also show a degree of positive potential, making it a site for nucleophilic attack.
Table 2: Predicted Reactive Sites from Charge Analysis
| Atomic Site | Predicted Partial Charge | Reactivity Type |
|---|---|---|
| Carbonyl Oxygen (O of C=O) | Negative (δ-) | Nucleophilic / Site for Electrophilic Attack |
| Hydroxyl Hydrogen (H of O-H) | Positive (δ+) | Electrophilic / Site for Nucleophilic Attack (Deprotonation) |
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The spiro[4.5]decane framework, consisting of a five-membered cyclopentane (B165970) ring and a six-membered cyclohexane (B81311) ring fused at a single carbon, is not rigid. The rings can adopt various conformations (e.g., envelope for cyclopentane; chair, boat, twist-boat for cyclohexane), and the relative orientation of these rings and the substituent groups leads to a complex potential energy surface with multiple stable conformers.
Conformational analysis using molecular mechanics (MM) force fields (like MMFF or AMBER) or more rigorous molecular dynamics (MD) simulations can explore this surface to identify low-energy, stable conformations. MD simulations, in particular, can model the dynamic behavior of the molecule in a solvent, providing insight into which conformations are most populated under specific conditions and the energy barriers between them. This analysis is crucial as the biological activity and reactivity of a molecule often depend on its preferred three-dimensional shape.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning peaks in experimental spectra.
IR Spectroscopy: Calculations can determine the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O and O-H stretching frequencies in this compound.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, this would likely predict the weak n→π* transition of the carbonyl group.
Table 3: Predicted Spectroscopic Features for this compound
| Spectroscopy Type | Predicted Feature | Corresponding Functional Group / Structural Element |
|---|---|---|
| IR | Strong absorption at ~1715 cm⁻¹ | C=O (Ketone) stretch |
| IR | Broad absorption at ~3400 cm⁻¹ | O-H (Alcohol) stretch |
| ¹³C NMR | Signal at ~210 ppm | C=O (Ketone) carbon |
| ¹³C NMR | Signal at ~70 ppm | C-OH (Alcohol) carbon |
| ¹H NMR | Signal corresponding to the H on the C-OH group | Alcohol proton |
Reaction Mechanism Elucidation through Transition State Calculations
Theoretical calculations can map the entire energy profile of a chemical reaction, from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy barrier, which governs the reaction rate.
For this compound, one could study various reactions, such as the nucleophilic addition to the carbonyl group or the oxidation of the secondary alcohol. By calculating the structures and energies of the reactants, products, and the transition state, chemists can elucidate the step-by-step mechanism of the reaction, understand stereochemical outcomes, and predict how substituents might alter the reaction pathway.
Solvent Effects and Solvation Models in this compound Chemistry
Reactions are typically carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these effects. The Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are implicit solvation models where the solvent is treated as a continuous medium with a specific dielectric constant. These models are essential for accurately calculating the properties of polar molecules like this compound, as the solvent can stabilize charges, alter conformational equilibria, and affect the energies of transition states. For a more detailed view, explicit solvation models, where individual solvent molecules are included in the simulation, can be used in molecular dynamics studies.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclopentane |
Analytical Methodologies for 6 Hydroxyspiro 4.5 Decan 8 One Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of chemical analysis, providing powerful means to separate individual components from a mixture for subsequent identification and quantification. For a bifunctional molecule like 6-hydroxyspiro[4.5]decan-8-one, which contains both a hydroxyl and a ketone group, several chromatographic techniques are applicable.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purity assessment of non-volatile or thermally sensitive compounds like this compound. While specific, validated HPLC methods for this compound are not extensively documented in publicly available literature, a suitable method can be developed based on the analysis of structurally similar spirocyclic compounds. sielc.com
A reversed-phase HPLC (RP-HPLC) method would be the most common starting point. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C8 or C18 silica-based column would be appropriate. The mobile phase would typically consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. The inclusion of a small amount of acid, like formic acid or phosphoric acid, in the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.com Detection can be achieved using a UV detector, likely at a low wavelength (around 200-210 nm) due to the absence of a strong chromophore in the molecule.
| Parameter | Proposed Condition |
|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Modifier | 0.1% Formic Acid or Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. The presence of the free hydroxyl group can lead to poor peak shape (tailing) and reduced volatility. youtube.com
To overcome these issues, chemical derivatization is typically employed. youtube.comjfda-online.com This process converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. Common derivatization strategies for hydroxyl groups include:
Silylation: Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com
Acylation: Reaction with an acylating agent like acetic anhydride (B1165640) or a fluorinated anhydride to form an ester.
The resulting derivative can then be readily analyzed on a standard nonpolar or mid-polar capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5 or HP-5ms).
| Parameter | Proposed Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS, or Acetic Anhydride |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial temp. ~70°C, ramp to ~250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Since this compound possesses chiral centers, its synthesis can result in a mixture of enantiomers and diastereomers. The separation of these stereoisomers is crucial, as they may exhibit different biological activities. Chiral chromatography is the most effective technique for this purpose.
Research on analogous spiro[4.5]decane systems has demonstrated successful enantioseparation using HPLC with chiral stationary phases (CSPs). oup.comnih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. For example, columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OJ (cellulose tris(4-methylbenzoate)), as well as amylose-based phases like Lux-Amylose-2, have been used to resolve the enantiomers of substituted 1,3-diazaspiro[4.5]decan-4-ones. oup.comnih.gov These separations are typically performed in normal-phase mode, using mobile phases consisting of mixtures of n-hexane and an alcohol modifier like 2-propanol or ethanol. oup.comnih.gov
| Parameter | Condition Reported for Spiro[4.5]decane Analogs oup.comnih.gov |
|---|---|
| Columns | Chiralcel OJ, Chiralcel OD, Lux-Amylose-2 |
| Mobile Phase | n-Hexane / 2-Propanol or n-Hexane / Ethanol mixtures |
| Mode | Normal Phase |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 20 °C |
Hyphenated Techniques (GC-MS, LC-MS, LC-NMR) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures, providing both separation and structural identification in a single run.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile compounds. Following derivatization, GC-MS analysis of this compound would provide a retention time for the derivative and a mass spectrum. The fragmentation pattern in the mass spectrum serves as a chemical fingerprint, allowing for structural elucidation and confirmation against spectral libraries. nih.govcore.ac.uk The analysis of related spiro[4.5]decanone structures has been reported using GC-MS, indicating its suitability for this class of compounds. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the advantage of analyzing compounds without the need for derivatization. The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this purpose. LC-MS can provide the molecular weight of this compound and, with tandem MS (LC-MS/MS), can generate fragment ions for structural confirmation. This technique is particularly useful for analyzing complex biological or environmental samples. The analysis of spiroketal stereoisomers has been successfully performed using LC-MS.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a highly definitive technique that directly couples HPLC separation with NMR spectroscopy. It allows for the acquisition of complete NMR spectra (¹H, ¹³C, etc.) of compounds as they elute from the column. This provides unambiguous structural and stereochemical information, which is invaluable for distinguishing between isomers of this compound.
Quantitative Analysis Methods (Spectrophotometric, Titrimetric) in Research Contexts
While modern research heavily relies on chromatography-based quantification, classical methods like spectrophotometry and titrimetry can still find application in specific contexts, particularly for bulk material analysis or when chromatographic equipment is unavailable.
Spectrophotometric Methods: A direct spectrophotometric assay for this compound is unlikely due to its weak UV absorbance. However, indirect methods could be developed. For instance, the ketone functional group can be reacted with a derivatizing agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting hydrazone is brightly colored and can be quantified colorimetrically. egyankosh.ac.intandfonline.com Similarly, the hydroxyl group could be quantified after oxidation with an oxidizing agent like potassium chromate, where the consumption of the colored oxidant or the formation of a colored product is measured. niscpr.res.in These methods, however, may suffer from interferences from other compounds with the same functional groups.
Titrimetric Methods: Titrimetric analysis of the hydroxyl group is a well-established classical method. infinitalab.comtajhizkala.ir One common approach involves acetylation of the hydroxyl group with a known excess of acetic anhydride in pyridine (B92270). tajhizkala.ir The unreacted acetic anhydride is then hydrolyzed to acetic acid, and the total acetic acid is titrated with a standardized solution of sodium hydroxide. A blank titration without the sample is also performed. The difference in the titration volumes is proportional to the amount of hydroxyl group in the sample. infinitalab.comtajhizkala.ir This method is generally suitable for determining the purity of a bulk sample but lacks the specificity required for analyzing complex mixtures.
Future Perspectives and Emerging Research Directions for 6 Hydroxyspiro 4.5 Decan 8 One
Untapped Synthetic Avenues and Methodologies
While the synthesis of the broader spiro[4.5]decane class has been explored, specific and efficient routes to 6-hydroxyspiro[4.5]decan-8-one are not well-established. Future research could focus on developing novel synthetic methodologies that offer high yield, stereocontrol, and access to diverse derivatives.
Potential Synthetic Strategies:
| Methodology | Description | Potential Advantages | Key Precursors |
| Intramolecular Aldol (B89426) Reaction | Cyclization of a suitably functionalized diketone precursor where one of the ketones is protected. | Convergent synthesis, potential for stereocontrol. | Acyclic diketo-aldehyde or a precursor with masked functionality. |
| Oxidative Cleavage of Tricyclic Systems | Oxidative cleavage of readily available tricyclo[5.2.2.01,5]undecane precursors could lead to functionalized spiro[4.5]decanes. tandfonline.comtandfonline.com | Access to complex substitution patterns, potential for stereoselectivity. tandfonline.com | Substituted tricyclic alkenes. |
| [3+2] Cycloaddition Reactions | Integration of photocatalysis and organocatalysis could enable the cycloaddition of cyclopropylamines with olefins to form spiro[4.5]decane cores. mdpi.com | Mild, metal-free reaction conditions and high atom economy. mdpi.com | Substituted cyclopropylamines and cyclic enones. |
| Boron-Mediated Annulation | A programmable, Matteson-type annulation strategy starting from simple cyclic ketones could be adapted to build the spiro[4.5]decane framework. nih.gov | Access to diverse spirocycles with varying ring sizes from common precursors. nih.gov | Cyclic ketones and boron-containing reagents. |
Exploration of Novel Reactivity Patterns and Functional Group Transformations
The presence of both a hydroxyl group and a ketone in this compound opens the door to a wide range of chemical transformations. The β-hydroxy ketone moiety is particularly reactive and can undergo a variety of reactions, including dehydration, oxidation, reduction, and rearrangement.
Potential Transformations and Reactivity:
Dehydration Reactions: Acid- or base-catalyzed dehydration could lead to the formation of α,β-unsaturated ketones, which are versatile intermediates in organic synthesis.
Oxidation and Reduction: Selective oxidation of the secondary alcohol or reduction of the ketone would provide access to the corresponding diketone or diol, respectively. The stereochemical outcome of these reactions would be of significant interest.
Retro-Aldol Reactions: The β-hydroxy ketone functionality could undergo a retro-aldol reaction, providing a pathway for ring-opening and functional group manipulation. Copper-catalyzed retro-aldol reactions of β-hydroxy ketones have been shown to be effective. rsc.org
Rearrangement Reactions: Acid-catalyzed rearrangements, such as pinacol-type rearrangements, could lead to the formation of novel spirocyclic or fused ring systems.
Advancements in Stereocontrol and Enantioselective Synthesis
The spirocyclic nature of this compound presents significant challenges and opportunities in stereocontrol. The molecule possesses multiple stereocenters, and the development of enantioselective synthetic routes is a key area for future research.
Approaches to Stereocontrol:
| Strategy | Description | Potential Catalysts/Reagents |
| Asymmetric Catalysis | The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. | Chiral Lewis acids, organocatalysts, transition metal complexes. |
| Chiral Pool Synthesis | Starting from enantiomerically pure natural products to build the spirocyclic framework. | Sugars, terpenes, amino acids. |
| Substrate-Controlled Diastereoselection | Utilizing existing stereocenters in the starting material to direct the stereochemistry of subsequent reactions. | Claisen rearrangement and Nazarov reactions have shown high diastereoselectivity in the synthesis of spiro[4.5]decanes. nih.govnih.gov |
Recent advances in palladium-catalyzed intramolecular α-arylation of α-substituted cyclic ketones have enabled the catalytic synthesis of chiral spirocyclic ketones. acs.org Similar strategies could be adapted for the enantioselective synthesis of this compound.
Integration into Advanced Functional Materials and Nanotechnology
The rigid, three-dimensional structure of the spiro[4.5]decane framework makes it an attractive scaffold for the development of advanced functional materials. While direct applications of this compound are yet to be explored, derivatives could find use in various fields.
Potential Applications in Materials Science:
Organic Light-Emitting Diodes (OLEDs): Spiro compounds are widely used in OLEDs due to their amorphous nature and high thermal stability, which prevent crystallization and improve device lifetime. researchgate.net
Liquid Crystals: The rigid core of the spiro[4.5]decane system could be functionalized to create novel liquid crystalline materials.
Chiral Stationary Phases: Enantiomerically pure derivatives of this compound could be immobilized on a solid support to create chiral stationary phases for chromatographic separation of enantiomers.
Computational Chemistry in Predictive Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT), can play a crucial role in predicting the properties and reactivity of this compound and guiding experimental work.
Applications of Computational Chemistry:
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting the stereochemical outcomes of synthetic transformations. researchgate.net | Transition state energies, reaction pathways, diastereoselectivity. |
| Molecular Mechanics | Conformational analysis to determine the most stable three-dimensional structures of different stereoisomers. | Relative energies of conformers, bond lengths, and angles. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the interaction of this compound derivatives with biological targets to predict binding affinities and modes. | Binding energies, interaction geometries. |
Addressing Challenges and Identifying Opportunities in this compound Research
The primary challenge in the study of this compound is the current lack of dedicated research on this specific compound. Much of the knowledge must be inferred from studies on related spiro[4.5]decane derivatives.
Key Challenges:
Lack of Established Synthetic Routes: The development of efficient and stereoselective syntheses is paramount.
Complexity of Stereochemistry: Controlling the multiple stereocenters in the molecule is a significant hurdle.
Limited Understanding of Reactivity: The specific reactivity of the bifunctional system within the constrained spirocyclic framework needs to be systematically investigated.
Opportunities for Future Research:
Development of Novel Synthetic Methods: There is a clear opportunity to develop new synthetic strategies for accessing this and related molecules.
Exploration of Bioactivity: The spiro[4.5]decane motif is present in many biologically active natural products. nih.gov Screening this compound and its derivatives for pharmacological activity could lead to the discovery of new therapeutic agents. Spiro[4.5]decanone derivatives have been investigated as prolyl hydroxylase domain inhibitors. rsc.org
Application in Asymmetric Catalysis: Chiral derivatives could be explored as ligands for asymmetric catalysis.
Materials Science Applications: The unique three-dimensional structure of the spiro[4.5]decane core offers potential for the development of new materials with interesting optical and electronic properties.
Q & A
Q. What in silico tools can predict the reactivity of this compound in complex reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
